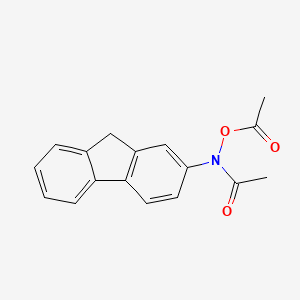

N-Acetoxy-2-acetamidofluorene

Description

Historical Context and Significance in Chemical Carcinogenesis Research

The study of 2-acetylaminofluorene (B57845) (2-AAF), originally synthesized as a potential insecticide, revealed its potent carcinogenic properties, sparking extensive research into its mechanism of action. nih.govlookchem.com This led to the investigation of its metabolites, including N-Acetoxy-2-acetamidofluorene. wikipedia.org The discovery that 2-AAF requires metabolic activation to exert its carcinogenic effects was a pivotal moment in cancer research. nih.goviarc.fr this compound emerged as a key ultimate carcinogen, a reactive form of 2-AAF that directly interacts with cellular macromolecules. wikipedia.orgbvs.hn Its significance lies in its ability to be used directly in experimental systems to study the molecular events of carcinogenesis without the need for metabolic activation by the host, providing a clearer understanding of the initiation phase of cancer. nih.govca.gov

Role as a Prototype Electrophilic Carcinogen

This compound is considered a classic example of an electrophilic carcinogen. bvs.hn Electrophiles are electron-seeking molecules that react with nucleophilic (electron-rich) sites in cells, including DNA, RNA, and proteins. bvs.hn The acetoxy group in N-A-AAF is a good leaving group, facilitating the formation of a highly reactive nitrenium ion. This ion is a potent electrophile that readily attacks the nucleophilic centers in cellular macromolecules, most notably the C8 and N2 positions of guanine (B1146940) bases in DNA. wikipedia.orgwikipedia.org This interaction leads to the formation of DNA adducts, which are covalent attachments of the carcinogen to the DNA molecule. wikipedia.orgwikipedia.orgnih.gov The formation of these adducts is a critical initiating event in chemical carcinogenesis, as they can lead to mutations if not properly repaired. nih.govnih.gov

Table 1: Key DNA Adducts of this compound

| Adduct Name | Site of Reaction on Guanine | Significance in Carcinogenesis |

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | C8 position | Major adduct, causes significant distortion of the DNA helix. |

| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene | N2 position | Minor adduct, but also contributes to mutagenesis. |

Studies have shown that this compound treatment of cells leads to the formation of these specific DNA adducts, which can be quantified and studied to understand their biological consequences. nih.govnih.gov For instance, research on human fibroblasts demonstrated that the adducts are not uniformly distributed throughout the genome, with higher concentrations initially found in the linker DNA regions between nucleosomes. nih.gov The subsequent removal of these adducts by DNA repair mechanisms is also a crucial area of study. nih.gov

Fundamental Contributions to Understanding Aromatic Amine Carcinogenesis

The investigation of this compound has been instrumental in elucidating the broader mechanisms of carcinogenesis induced by aromatic amines, a class of chemicals with significant industrial and environmental relevance. nih.goviarc.fr It helped establish the multi-step process of metabolic activation, which is a common pathway for many chemical carcinogens. wikipedia.orgiarc.frbvs.hn

The metabolic pathway leading to the formation of this compound involves several key enzymatic steps:

N-hydroxylation: The parent compound, 2-acetylaminofluorene, is first oxidized by cytochrome P-450 enzymes to form N-hydroxy-2-acetylaminofluorene, a proximate carcinogen. wikipedia.orgbvs.hn

O-acetylation: This N-hydroxy metabolite is then further activated by N-acetyltransferase enzymes, which transfer an acetyl group to the hydroxylamine, yielding the ultimate carcinogen, this compound. wikipedia.org

This established pathway of metabolic activation has served as a paradigm for understanding how other aromatic amines are converted into carcinogenic agents. iarc.fr The study of N-A-AAF and its interactions with DNA has also provided a framework for investigating the types of DNA damage and the subsequent mutational spectra induced by this class of compounds. nih.gov For example, it has been shown to cause frameshift mutations, a type of mutation where the reading frame of the genetic code is altered. nih.gov The insights gained from this compound research have been foundational to the fields of toxicology and cancer biology, contributing significantly to our understanding of how chemicals can initiate cancer. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

[acetyl(9H-fluoren-2-yl)amino] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-11(19)18(21-12(2)20)15-7-8-17-14(10-15)9-13-5-3-4-6-16(13)17/h3-8,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOMHWALMFWNAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209828 |

Source

|

| Record name | Acetoxyacetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6098-44-8 |

Source

|

| Record name | N-Acetoxy-N-acetyl-2-aminofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6098-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoxyacetylaminofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006098448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoxy AAF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetoxyacetylaminofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Activation and Formation Pathways of N Acetoxy 2 Acetamidofluorene

Precursor Compounds and Initial Bioactivation Steps

The journey to the formation of N-Acetoxy-2-acetamidofluorene begins with its precursor, 2-AAF, and a critical initial bioactivation step.

Role of 2-Acetamidofluorene (2-AAF) as Parent Compound

2-Acetamidofluorene (2-AAF) is a derivative of fluorene (B118485) that has been extensively used in cancer research as a model carcinogen. wikipedia.orgnih.gov It is not inherently carcinogenic but requires metabolic activation to exert its harmful effects. wikipedia.orgtandfonline.com The body's own metabolic processes transform this parent compound into more reactive intermediates. wikipedia.org

N-Hydroxylation of 2-AAF to N-Hydroxy-2-acetamidofluorene (N-OH-AAF) by Cytochrome P-450 Enzymes

The first and obligatory step in the metabolic activation of 2-AAF is N-hydroxylation. oup.comoup.com This reaction is catalyzed by the cytochrome P-450 (CYP) family of enzymes, which are found in most organisms. wikipedia.org This process converts 2-AAF into N-hydroxy-2-acetamidofluorene (N-OH-AAF), a more potent, or proximal, carcinogen. wikipedia.org Studies have shown that specific isozymes of cytochrome P-450, such as form 4 in rabbits, are primarily responsible for this N-hydroxylation. oup.comnih.gov In rats, two 3-methylcholanthrene-inducible forms of cytochrome P-450, P-448MC and P-448HCB, are involved in the metabolism of 2-AAF, with P-448HCB preferentially catalyzing N-hydroxylation. aacrjournals.org

Formation of this compound as an Ultimate Carcinogen

Following its formation, N-OH-AAF undergoes further metabolic transformations that lead to the generation of the ultimate carcinogen, this compound, and other reactive species.

O-Acetylation of N-OH-AAF by Cytosolic N-Acetyltransferase

A key pathway in the formation of the ultimate carcinogen involves the O-acetylation of N-OH-AAF. This reaction is catalyzed by cytosolic N-acetyltransferase (NAT) enzymes. wikipedia.orgfrontiersin.org Human NAT1 and NAT2 enzymes catalyze the O-acetylation of N-hydroxylated metabolites of arylamines, leading to unstable N-acetoxy metabolites that can bind to DNA. frontiersin.org This process yields this compound, a highly reactive compound. wikipedia.org

O-Sulfation of N-OH-AAF by Cytosolic Sulfur Transferase

In addition to O-acetylation, N-OH-AAF can be esterified through O-sulfation. This reaction is catalyzed by cytosolic sulfotransferase (SULT) enzymes, which transfer a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to N-OH-AAF. wikipedia.orgnih.gov This results in the formation of N-sulfoxy-2-acetamidofluorene, another highly reactive ester. wikipedia.orgnih.gov In rats, a specific enzyme, N-hydroxy-2-acetylaminofluorene sulfotransferase, has been purified and characterized. nih.govcapes.gov.br Interestingly, there is significantly less of this sulfotransferase activity in female rats compared to males. nih.govnih.gov

Formation via Free Radical Intermediates

Research has also indicated a pathway for the formation of this compound that involves free radical intermediates. The nitroxyl (B88944) free radical of N-OH-AAF has been identified as an obligatory intermediate in the oxidative activation of this carcinogen. capes.gov.br This radical can undergo a disproportionation reaction to produce both 2-nitrosofluorene (B1207293) and this compound. capes.gov.brkcl.ac.uk This reaction can be catalyzed by peroxidases in the presence of hydrogen peroxide. kcl.ac.uk Studies have shown that this compound can rapidly decolorize the stable free radical 2,2-diphenyl-1-picrylhydrazyl, suggesting its ability to form radical cations. aacrjournals.org

Spontaneous Decomposition to Reactive Intermediates

The carcinogenic potential of this compound is realized through its spontaneous decomposition into highly reactive electrophilic intermediates. This non-enzymatic breakdown is a critical step that generates species capable of forming covalent bonds with cellular nucleophiles, including DNA, RNA, and proteins. wikipedia.orgnih.gov The ester linkage in this compound is unstable and its cleavage initiates the formation of several reactive ions. karger.com

Generation of Nitrenium Ion

The primary event in the spontaneous decomposition of this compound and analogous esters, such as the sulfate ester of N-hydroxy-2-acetylaminofluorene, is the heterolytic cleavage of the nitrogen-oxygen (N-O) bond. nih.govkarger.com This cleavage results in the formation of an acetate (B1210297) leaving group and a highly reactive N-acetyl-N-aryl-nitrenium ion (also referred to as an arylamidonium ion in some contexts). wikipedia.orgkarger.com

This nitrenium ion is a potent electrophile, meaning it readily reacts with electron-rich sites in cellular macromolecules. karger.com The generation of this intermediate is considered a pivotal step in the mechanism of action for many aromatic amine carcinogens. karger.com Studies have suggested that two distinct reactive intermediates may arise from this decomposition, potentially corresponding to different electronic spin states (singlet and triplet) of the nitrenium ion, which exhibit different reactivities toward various cellular targets like RNA and glutathione. nih.gov

Generation of Arylamidonium Ion and Carbonium Ion

Following its formation, the initial N-acetyl-N-aryl-nitrenium ion can exist in several resonance structures, which delocalize the positive charge across the aromatic fluorene ring system. This delocalization leads to the formation of an arylamidonium ion and a carbonium ion. wikipedia.org The arylamidonium ion is characterized by the positive charge being shared between the nitrogen and the aromatic ring, while the carbonium ion has the positive charge localized on a carbon atom within the fluorene ring. wikipedia.org

This spontaneous rearrangement and formation of multiple reactive species—the nitrenium, arylamidonium, and carbonium ions—enables the compound to interact with various nucleophilic sites on DNA. wikipedia.org Specifically, this compound is known to form adducts by reacting with the C-8 position of guanine (B1146940) residues in DNA, a process that can lead to single-strand breaks and mutations. wikipedia.org These reactive metabolites are the ultimate species responsible for the genotoxic effects observed with 2-acetylaminofluorene (B57845). wikipedia.org

Research Findings on Intermediate Reactivity

| Reactive Intermediate Source | Primary Intermediate | Key Reactive Species | Primary Cellular Target | Reference |

|---|---|---|---|---|

| This compound | N-acetyl-N-aryl-nitrenium ion | Nitrenium ion, Arylamidonium ion, Carbonium ion | C-8 position of Guanine in DNA | wikipedia.orgwikipedia.org |

| N-hydroxy-2-acetylaminofluorene-N-sulfate | Nitrenium ion | Singlet and Triplet state nitrenium ions | RNA and Glutathione | nih.gov |

Molecular Mechanisms of Dna Interaction and Adduct Formation

Electrophilic Attack on DNA Nucleophiles

The reactivity of NA-AAF stems from its chemical structure, which facilitates the generation of a highly electrophilic nitrenium ion. wikipedia.org This reactive intermediate readily attacks nucleophilic sites within the DNA molecule.

The primary target for NA-AAF within DNA is the guanine (B1146940) base. wikipedia.org Specifically, the most nucleophilic site on guanine is the C8 carbon atom. wikipedia.orgnih.gov The electrophilic nitrenium ion derived from NA-AAF preferentially attacks this position, leading to the formation of a covalent bond and initiating a cascade of structural and functional alterations to the DNA. wikipedia.org While the C8 position is the major site of adduction, other minor adducts can also be formed. oup.comca.gov

One of the two major adducts formed is N-(guanin-8-yl)-2-aminofluorene, commonly referred to as dG-C8-AF. uri.edupnas.org This adduct is characterized by the loss of the acetyl group from the fluorene (B118485) moiety. In many in vivo systems, the dG-C8-AF adduct is the most prevalent and persistent lesion. nih.gov For instance, in studies involving rats treated with NA-AAF, the dG-C8-AF adduct constituted over 80% of the total adducts found in the bone marrow and spleen. nih.gov

The second major adduct retains the acetyl group and is known as N-(guanin-8-yl)-2-acetylaminofluorene (dG-C8-AAF). uri.edupnas.org Although it is a direct product of the reaction of NA-AAF with guanine, it is often found in smaller quantities in vivo compared to its deacetylated counterpart. nih.gov The presence of the acetyl group has profound implications for the adduct's conformation and its subsequent biological consequences, such as its effects on DNA replication and repair. psu.edu Studies have also identified a minor adduct, 3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF), which is formed in smaller quantities. oup.comca.gov

Formation of N-(Guanin-8-yl)-2-aminofluorene (dG-C8-AF) Adduct

Stereochemistry and Conformational Aspects of DNA Adducts

The covalent attachment of the bulky fluorene ring to the C8 position of guanine induces significant local distortions in the DNA double helix. The specific conformation adopted by the adducted DNA is highly dependent on whether the acetyl group is present.

The dG-C8-AAF adduct predominantly forces the DNA into a conformation described by the "base-displacement" or "insertion-denaturation" model. ca.govacs.org In this structure, the bulky fluorene ring inserts into the DNA helix, causing the modified guanine to be displaced from its normal position in the base stack. ca.gov This displacement is accompanied by a rotation of the guanine base around its glycosidic bond from the normal anti conformation to a syn conformation. acs.org This results in a significant local distortion of the DNA helix, disrupting normal base pairing. ca.govnih.gov

In contrast, the deacetylated dG-C8-AF adduct exhibits greater conformational flexibility. nih.gov It can exist in equilibrium between multiple conformations, including:

A stacked (S) conformation , which is similar to the base-displaced structure of the dG-C8-AAF adduct. nih.govresearchgate.net

A B-type (B) conformation , where the fluorene moiety resides in the major groove of the DNA, causing minimal perturbation to the helical structure. In this conformation, the guanine remains in the anti configuration, and Watson-Crick base pairing is maintained. nih.govresearchgate.net

A wedged (W) conformation , where the aminofluorene ring is wedged into the minor groove. nih.gov

This conformational heterogeneity of the dG-C8-AF adduct is a key factor influencing its recognition by DNA repair enzymes and its mutagenic potential. researchgate.net

Interaction with Non-B DNA Structures and Hot Spots

The reactivity of NA-AAF is not uniform across the entire genome and can be influenced by DNA structure and sequence. Research has shown that NA-AAF reacts differently with alternative DNA conformations. For instance, one study found that the canonical B-form of DNA reacts approximately twice as fast with NA-AAF compared to the left-handed Z-form of DNA. nih.gov

Furthermore, adduct formation and the resulting mutations are not randomly distributed but often cluster at specific DNA sequences known as "hotspots." A well-studied example is the NarI recognition sequence (5'-GGCGCC-3'). acs.org This sequence is a hotspot for frameshift mutations, particularly a two-base-pair deletion (a -2 frameshift), when adducted with AAF. uri.eduacs.org The rate of mutation can be dependent on which of the guanines within the sequence is modified. uri.edu The unique structural features of the adduct within these specific sequences are thought to be responsible for their increased mutagenicity. acs.org

Adduct Formation in Specific Tissues and DNA

Following administration, NA-AAF or its metabolic precursors can lead to varying levels of DNA adducts across different tissues, suggesting organ-specific differences in metabolic activation or DNA repair.

A study in male F344 rats administered NA-AAF showed significant DNA binding in multiple organs. nih.gov The highest level of adducts was found in the liver, followed by the kidney, spleen, and bone marrow. nih.gov In hematopoietic tissues like the spleen and bone marrow, the deacetylated dG-C8-AF was the predominant adduct. nih.gov

| Tissue | DNA Adduct Level (pmol/mg DNA) |

|---|---|

| Liver | 39.4 ± 2.1 |

| Kidney | 27.1 ± 1.0 |

| Spleen | 23.6 ± 5.8 |

| Bone Marrow | 20.3 ± 1.7 |

Data represents mean ± standard deviation.

The relative proportions of the different types of adducts can also vary. Studies using the precursor N-hydroxy-2-acetylaminofluorene in rat liver show the formation of both acetylated and deacetylated adducts.

| Adduct Type | Percentage of Total Adducts |

|---|---|

| N-(Guanin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) | 21% |

| N-(Guanin-8-yl)-2-aminofluorene (dG-C8-AF) | 14% |

| 3-(Guanin-N²-yl)-2-acetylaminofluorene (dG-N²-AAF) | 11% |

| Unidentified Adducts | 54% |

Data adapted from studies on the metabolic precursor to NA-AAF.

Research has also been conducted using 3D reconstructed human skin tissue models, demonstrating that these models are capable of metabolizing 2-AAF and its derivatives to form the characteristic DNA adducts, including dG-C8-AF and dG-C8-AAF. oup.com

Cellular Responses to N Acetoxy 2 Acetamidofluorene Induced Dna Damage

Inhibition of DNA Replication and Polymerization

The formation of DNA adducts by N-Acetoxy-2-acetamidofluorene (NA-AAF) serves as a significant barrier to the DNA replication machinery. Research using Simian virus 40 (SV40) has demonstrated that NA-AAF is a potent inhibitor of DNA replication. nih.gov The presence of even a small number of acetylaminofluorene (AAF) adducts on the DNA template can have a profound inhibitory effect.

Key findings from studies on SV40 DNA replication indicate that:

One to two AAF-adducts per SV40 genome are sufficient to inhibit over 90% of the normal semi-conservative DNA synthesis. nih.gov

These AAF-adducts act as a direct block to the progression of the DNA replication fork. nih.gov

The newly synthesized DNA strands in the presence of these adducts are comparable in length to the average distance between the adducts on the template strand, confirming that the adducts halt the polymerization process. nih.gov

Electron microscopy has visualized the presence of AAF adducts at the stalled replication forks, providing direct evidence of the replication block. nih.gov It is believed that these adducts specifically inhibit the in vivo polymerization of the leading strand. nih.gov The N-acetyl group of the adduct is considered crucial for this blocking effect on DNA replication. psu.edu

Table 1: Impact of this compound Adducts on SV40 DNA Replication

| Feature | Observation | Source |

|---|---|---|

| Inhibition Level | >90% inhibition of DNA synthesis | nih.gov |

| Required Adducts | 1-2 AAF adducts per genome | nih.gov |

| Mechanism | Blocks progression of replication forks | nih.gov |

| Effect on Polymerization | Halts in vivo polymerization of the leading strand | nih.gov |

Induction of DNA Strand Breaks

A primary consequence of the interaction between this compound and DNA is the formation of covalent adducts, which in turn leads to structural distortions and breaks in the DNA strands. The compound is an alkylating agent that reacts with DNA, specifically targeting the C-8 position of guanine (B1146940) residues to form adducts. nih.govwikipedia.org This chemical modification results in the creation of single-strand breaks in the DNA molecule. nih.govwikipedia.org

Furthermore, studies on DNA extracted from chromatin treated with NA-AAF have shown an increasing number of defects in the double helix as the concentration of the carcinogen increases. nih.gov At high ratios of the carcinogen to DNA nucleotides, evidence suggests the formation of covalent linkages between DNA and proteins, which can further contribute to DNA damage and instability. nih.gov

Modulation of DNA Repair Mechanisms

The DNA lesions induced by this compound trigger the cell's DNA repair systems. The primary pathway responsible for removing bulky adducts of this nature is the Nucleotide Excision Repair (NER) pathway.

The NER pathway recognizes DNA damage not by the specific chemical structure of the lesion itself, but by the distortion it creates in the DNA double helix. biorxiv.org

The process of recognition for NA-AAF-induced adducts involves several key steps:

Initial Sensing : In yeast, the Rad4-Rad23 complex (homologous to the human XPC-RAD23B complex) acts as the primary damage sensor. biorxiv.orgbiorxiv.org It identifies a potential lesion by sensing the local DNA destabilization and distortion caused by the adduct. biorxiv.org

DNA Opening : The binding of the Rad4 complex to the damaged site results in an "open" DNA conformation. biorxiv.org This involves the local unwinding of the DNA, where two nucleotide pairs, including the one with the AAF adduct, are flipped out of the DNA duplex. biorxiv.org

Recruitment of TFIIH : Following lesion recognition by the Rad4/XPC complex, the general transcription factor TFIIH is recruited to the site. biorxiv.org TFIIH then scans the damaged strand to verify the presence of the bulky lesion. biorxiv.org

Excision and Repair : After verification, endonucleases are recruited to cleave the damaged strand on both sides of the lesion, and the resulting gap is filled in by DNA polymerases. biorxiv.org

In addition to the canonical NER pathway, studies in rat hepatocytes have identified at least two different protein complexes that preferentially bind to DNA damaged by NA-AAF. nih.gov

The efficiency of DNA repair for NA-AAF-induced lesions can be modulated by other cellular conditions, such as the presence of oxidative stress. The repair of these lesions, which typically proceeds via a "large patch" mechanism involving unscheduled DNA synthesis (UDS), can be inhibited by prooxidants like hydrogen peroxide (H₂O₂). nih.goveuropa.eu This inhibition has been shown to be dose-dependent and reliant on the activity of ADP-ribosylation. nih.goveuropa.eu

However, the role of ADP-ribosyl transferase (ADPRT) in the repair of NA-AAF damage is complex. Some studies suggest that, unlike the damage caused by agents such as UV or gamma radiation, NA-AAF-induced UDS is not significantly affected by inhibitors of ADPRT. nih.gov This has led to the interpretation that NA-AAF lesions are recognized with difficulty by the repair machinery, meaning the rate of DNA strand break formation by endonucleases is not sufficient to cause a measurable activation of ADPRT. nih.gov The capacity for NA-AAF-induced UDS also shows a high degree of heritability, indicating that an individual's genetic makeup plays a significant role in the efficiency of repairing this type of DNA damage. nih.gov

Table 2: Effect of ADPRT Inhibitors on Unscheduled DNA Synthesis (UDS) Induced by Various Agents

| Damaging Agent | Effect of ADPRT Inhibitor on UDS | Measured ADPRT Activity | Source |

|---|---|---|---|

| Gamma Radiation | ~2-fold increase | Significant dose-response increase | nih.gov |

| UV Radiation | ~2-fold increase | Significant dose-response increase | nih.gov |

| Ethylene Oxide | ~2-fold increase | Significant dose-response increase | nih.gov |

| This compound | No effect | Not measurable | nih.gov |

Nucleotide Excision Repair (NER) Pathway Recognition

Oxidative Stress Induction and Related DNA Lesions

Exposure of cells to this compound can be associated with the induction of oxidative stress, which itself can lead to DNA damage. The metabolism of related aromatic amines can produce semiquinone radicals, which may react with oxygen to generate superoxide (B77818) anions, a key reactive oxygen species. bvs.hn

Studies on human mononuclear leukocytes have shown that prooxidants like hydrogen peroxide, phorbol-12-myristate-13-acetate, and 4-nitroquinoline-N-oxide induce DNA damage, as evidenced by the activation of ADP ribosylation and results from nucleoid sedimentation assays. nih.govpopline.org A crucial finding is that this prooxidant-induced cellular state can interfere with the cell's ability to repair other types of damage. Specifically, exposure to H₂O₂ inhibits the repair of DNA lesions induced by NA-AAF. nih.goveuropa.eu This indicates a complex interplay where oxidative stress not only causes its own set of DNA lesions but also compromises the repair of bulky adducts formed by chemical carcinogens. nih.gov The redox state of the cell appears to regulate both ADP ribosylation and NA-AAF-induced UDS, suggesting a cellular control mechanism for DNA repair. nih.gov

N Acetoxy 2 Acetamidofluorene As a Model Compound in Carcinogenesis Research

Utilization in Experimental Carcinogenesis Models

N-Acetoxy-2-acetamidofluorene is widely employed in various experimental models to investigate the processes of cancer development. As a direct-acting carcinogen, it is used to induce tumors in multiple organs in laboratory animals, including the liver and skin, providing a consistent model for studying carcinogenesis. wikipedia.orgnih.gov Its utility stems from its ability to directly form covalent bonds with DNA, creating premutational lesions. nih.gov

Researchers utilize NA-AAF to bypass the complex and often species-specific metabolic activation steps required for parent compounds like 2-AAF. bvs.hn The parent compound, 2-acetylaminofluorene (B57845), is metabolized to N-hydroxy-2-acetamidofluorene, which is then esterified to form the ultimate carcinogen, NA-AAF. bvs.hn By using NA-AAF directly, scientists can focus on the subsequent events of carcinogenesis, such as DNA adduct formation, DNA repair, mutation, and tumor promotion. nih.gov It has been instrumental in studies of liver carcinogenesis in rats and skin tumorigenesis in mice. nih.govnih.gov For instance, it has been used as a positive control in the development and validation of new bioassays for detecting genotoxic and carcinogenic compounds. osti.gov

Studies on Tumor Initiation Mechanisms in Experimental Animals

The role of this compound as a potent tumor initiator has been extensively documented in animal studies. Tumor initiation is the first stage in carcinogenesis, involving an irreversible genetic alteration in a cell. NA-AAF has been shown to initiate tumorigenesis effectively in mouse skin. nih.gov Studies comparing several N-Acetoxy-N-arylacetamides found that NA-AAF had significant initiating activity in this model. nih.gov

The mechanism of initiation by NA-AAF involves its direct reaction with cellular macromolecules, most importantly DNA. It acts as an alkylating agent, forming DNA adducts, particularly at the C-8 position of guanine (B1146940) residues. wikipedia.orgnih.gov These adducts create distortions in the DNA helix, which, if not properly repaired, can lead to mutations during DNA replication. nih.govnih.gov

Research has also focused on the specific genetic mutations induced by NA-AAF and its parent compound in tumors. For example, studies on 2-AAF-induced liver and lung tumors in mice have identified specific activating mutations in the ras family of proto-oncogenes. These studies suggest that the carcinogen may directly induce these point mutations, a key step in tumor initiation. nih.gov The tissue-specific differences in mutation patterns observed in these studies highlight how the effects of the carcinogen can vary between different organs. nih.gov

Table 1: Research Findings on NA-AAF and 2-AAF Induced ras Mutations in Mouse Tumors This table is interactive. You can sort and filter the data.

| Carcinogen | Animal Model | Tumor Type | Gene Mutated | Mutation Details |

|---|---|---|---|---|

| 2-AAF | C3H/HeJ & (C3H x A/J)F1 Mice | Lung | K-ras | A→T transversion at the second base of codon 61. nih.gov |

| 2-AAF | C3H/HeJ Mice | Liver | H-ras | C→A transversion at the first base of codon 61 (13 of 14 tumors). nih.gov |

Investigations into Mutagenic Pathways in Prokaryotic and Eukaryotic Systems

The mutagenicity of this compound and its parent compound has been confirmed in both prokaryotic (bacterial) and eukaryotic (mammalian) systems. nih.gov In prokaryotes, such as Salmonella typhimurium, 2-AAF is used in the Ames test, where its mutagenic potential is revealed after metabolic activation. nih.gov NA-AAF, being a direct-acting agent, shows mutagenicity without the need for such activation systems. nih.gov

The primary mutagenic pathway involves the formation of DNA adducts. NA-AAF reacts with DNA to form mainly the N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) adduct. nih.gov This lesion causes a significant local distortion of the DNA helix. nih.gov In eukaryotic cells, these adducts can block DNA replication and transcription, leading to cell death or mutation if the cell attempts to replicate past the damage. nih.govresearchgate.net

Studies in cultured Chinese hamster ovary (CHO) cells have characterized the types of mutations induced by NA-AAF at a specific gene locus. nih.gov These investigations revealed that the compound can cause a range of genetic alterations, from small point mutations to large deletions of genetic material. nih.gov The majority of mutations were found to be small changes, but a significant portion involved deletions of various sizes within the gene. nih.gov This spectrum of mutations provides insight into the different ways NA-AAF-induced DNA damage can be processed by the cell's replication and repair machinery.

Table 2: Characterization of Mutations Induced by NA-AAF in CHO Cells This table is interactive. You can sort and filter the data.

| Mutation Type | Percentage of Mutants | Description |

|---|---|---|

| Small Mutations | 72% | Changes less than 100 base pairs in size, including point mutations. nih.gov |

| Deletions | 28% | Large or small deletions of various parts of the gene. nih.gov |

| Specific Deletion | Not specified | A large deletion (>35 kb) with similar breakpoints was found in four separate mutants. nih.gov |

Elucidation of Carcinogenic Potential and Genotoxicity in in vitro Systems

The carcinogenic potential and genotoxicity of this compound have been thoroughly elucidated using a variety of in vitro systems. These systems, which include cultured human and rodent cells, allow for detailed mechanistic studies under controlled conditions. nih.govnih.gov NA-AAF consistently demonstrates genotoxic effects, such as inducing DNA damage, inhibiting DNA synthesis, and causing mutations in these models. nih.govnih.gov

In in vitro genotoxicity assays, NA-AAF is used to study the cellular response to DNA damage. For example, it has been shown to cause DNA lesions that are recognized and processed by DNA repair pathways. europa.eu The inhibition of DNA repair processes by other agents can be studied using NA-AAF-induced damage as a benchmark. europa.eu Experiments using Simian virus 40 (SV40) DNA replication in mammalian cells showed that even one or two NA-AAF adducts on the viral genome could severely block DNA replication, demonstrating its potent inhibitory effect on DNA synthesis. nih.gov

Studies using 3D reconstructed human skin models have shown that genotoxic metabolites of 2-AAF, which NA-AAF represents, cause significant, dose-responsive DNA damage. nih.gov These findings in human cell-based systems underscore the relevance of animal data to potential human risk. The ability of NA-AAF to induce DNA damage and mutations in a variety of in vitro systems, from bacteria to human cells, solidifies its status as a model genotoxic carcinogen. nih.govnih.gov

Table 3: Summary of In Vitro Genotoxicity Findings for NA-AAF This table is interactive. You can sort and filter the data.

| In Vitro System | Observed Effect | Research Finding |

|---|---|---|

| Simian Virus 40 (SV40) in mammalian cells | Inhibition of DNA replication | One to two NA-AAF adducts per genome inhibited over 90% of DNA synthesis and blocked replication forks. nih.gov |

| Human Fibroblasts | DNA Damage and Repair | Induces DNA lesions that trigger repair synthesis mechanisms. dntb.gov.ua |

| Chinese Hamster Ovary (CHO) cells | Mutagenesis | Induces a spectrum of mutations, including small changes (72%) and large deletions (28%). nih.gov |

| Salmonella typhimurium | Mutagenesis | Acts as a direct mutagen, forming DNA adducts that lead to mutations. nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | NA-AAF |

| 2-Acetylaminofluorene | 2-AAF |

| N-hydroxy-2-acetamidofluorene | N-OH-AAF |

| N-acetoxy-2-aminofluorene | N-OH-2-AF |

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF |

| N-Acetoxy-2-acetamidophenanthrene | |

| N-acetoxy-4-acetamino-stilbene | |

| N-acetoxy-4-acetamidobiphenyl | |

| N-benzoyloxypiperidines | |

| Guanine | |

| Diethylnitrosamine | DEN |

| 2-Nitrofluorene | NF |

Advanced Research Methodologies for Studying N Acetoxy 2 Acetamidofluorene

Detection and Characterization of DNA Adducts

The formation of covalent adducts between N-Acetoxy-2-acetamidofluorene (N-AcO-AAF) and DNA is a critical initiating event in its mechanism of carcinogenicity. Several sophisticated techniques are employed to detect and characterize these adducts.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of DNA adducts formed by N-AcO-AAF. This method typically involves the enzymatic or chemical hydrolysis of DNA that has been exposed to the carcinogen, followed by the separation of the resulting modified nucleosides or bases using a reverse-phase HPLC column.

In studies involving [3H]N-acetoxy-2-acetylaminofluorene-modified φX174 RF DNA, enzymatic hydrolysis followed by reverse-phase HPLC analysis revealed the presence of several adducts. nih.gov The major adduct identified was N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), constituting 73% of the total adducts. nih.gov A lesser amount of 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) was also detected, accounting for 7% of the adducts. nih.gov

Alternatively, anhydrous trifluoroacetic acid (TFA) hydrolysis can be used. This method, when applied to DNA modified with [3H]N-AcO-AAF, yielded 86% N-(guanin-8-yl)-2-acetylaminofluorene (G-C8-AAF) and 6% 3-(guanin-N2-yl)-2-acetylaminofluorene (G-N2-AAF). nih.gov TFA hydrolysis is noted for its ability to provide quantitative yields and prevent the conversion of acetylated adducts to deacetylated forms. nih.gov

Research on male F344 rats administered with [ring-3H]-N-acetoxy-2-acetylaminofluorene also utilized HPLC to analyze DNA adducts in various tissues. nih.gov Hydrolysis of DNA from bone marrow and spleen revealed that N-(guanin-8-yl)-2-aminofluorene was the predominant adduct, making up over 80% of the total adducts. nih.gov

Table 1: HPLC Analysis of N-AcO-AAF DNA Adducts

| Sample Source | Hydrolysis Method | Major Adduct | Percentage of Total Adducts | Minor Adduct(s) | Percentage of Total Adducts |

| φX174 RF DNA | Enzymatic | dG-C8-AAF | 73% | dG-N2-AAF | 7% |

| φX174 RF DNA | Trifluoroacetic Acid | G-C8-AAF | 86% | G-N2-AAF | 6% |

| F344 Rat Bone Marrow & Spleen | Trifluoroacetic Acid | N-(guanin-8-yl)-2-aminofluorene | >80% | N-(guanin-8-yl)-2-acetylaminofluorene, ring-opened derivatives | Minor |

Immunochemical Detection Methods (e.g., Anti-Guo-AAF Antibodies)

Immunochemical methods provide a highly sensitive means of detecting N-AcO-AAF-DNA adducts. These techniques utilize antibodies that specifically recognize the carcinogen-modified DNA.

Monoclonal and polyclonal antibodies have been developed that bind to DNA modified by N-AcO-AAF. nih.govnih.gov For instance, antibodies raised against N-(guanosin-8-yl)-2-acetylaminofluorene (Guo-8-AAF) conjugated to a protein carrier can detect adducts in cultured cells. nih.gov The binding of these antibodies to nuclear DNA can be visualized using techniques like immunofluorescence microscopy and immunoautoradiography. nih.gov A clear dose-response relationship has been observed between the concentration of N-AcO-AAF applied to cells and the extent of antibody binding, confirming the specificity of this detection method. nih.gov

Enzyme-linked immunosorbent assays (ELISAs) using monoclonal antibodies, such as AAF-1, have been successfully employed to quantify N-AcO-AAF-induced DNA adducts in human cells. nih.gov These antibodies show strong binding to N-AcO-AAF-modified DNA, with a primary recognition of the N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) adduct. nih.gov

Analysis of DNA Conformation Changes

The covalent binding of N-AcO-AAF to DNA induces significant conformational changes in the DNA double helix. These structural alterations can be studied using various biophysical and biochemical techniques.

Studies on deoxyoligonucleotide duplexes modified with N-AcO-AAF at a single guanine (B1146940) residue have shown that the carcinogen causes a notable distortion in the DNA structure. nih.gov Thermal denaturation experiments indicated the formation of a stable duplex, while circular dichroism (CD) spectra suggested a shift towards a left-handed conformation in the modified duplex. nih.gov The interaction with intercalating agents like ethidium (B1194527) can further alter the CD spectrum, providing more insight into the modified DNA's structure. nih.gov

The binding of N-AcO-AAF to DNA can lead to local denaturation of the helix, a phenomenon described by the "insertion-denaturation" model. capes.gov.br This local unwinding of the DNA at the site of the adduct is a key feature of the damage induced by this carcinogen.

In Vitro DNA Replication and Repair Assays

The impact of N-AcO-AAF-induced DNA lesions on fundamental cellular processes like DNA replication and repair can be investigated using in vitro assays. These assays provide a controlled environment to study the biochemical consequences of the DNA damage.

Studies using Simian virus 40 (SV40) DNA have demonstrated that N-AcO-AAF adducts strongly inhibit DNA replication. nih.gov It was found that as few as one to two acetylaminofluorene (AAF) adducts per SV40 genome can inhibit over 90% of semi-conservative DNA synthesis. nih.gov The newly synthesized DNA strands in the presence of these adducts are shorter, corresponding to the distance between the AAF lesions on the template strand, indicating that the adducts act as a block to the DNA replication machinery. nih.gov

In vitro repair assays are crucial for understanding the cellular response to N-AcO-AAF damage. For example, ELISAs with specific monoclonal antibodies have been used to monitor the repair of these adducts in different human cell lines. nih.gov These assays have shown that normal human cells can efficiently repair N-AcO-AAF-induced DNA adducts, whereas cells deficient in nucleotide excision repair, such as those from xeroderma pigmentosum (XP) patients, are unable to do so. nih.gov

Electron Microscopy for Visualization of DNA Lesions

Electron microscopy (EM) offers a direct method to visualize the location of N-AcO-AAF adducts on DNA molecules. This technique often involves the use of specific antibodies that bind to the adducts, which can then be visualized.

By incubating N-AcO-AAF-modified ColE1 DNA with antibodies specific to N-2-(guanosine-8-yl)-acetylaminofluorene, researchers have been able to directly observe the binding sites of the carcinogen. nih.gov The antibodies bound to the DNA can be seen either directly or after being labeled with an electron-dense marker like ferritin. nih.gov A linear relationship has been observed between the number of adducts per DNA molecule and the average number of antibodies bound. nih.gov

In studies of SV40 DNA replication, electron microscopy combined with the use of anti-Guo-AAF antibodies has been instrumental in showing the presence of an AAF adduct at the point where DNA replication forks are stalled. nih.gov This provides direct visual evidence that these adducts physically block the progression of the replication machinery. nih.gov

Molecular Analysis of Mutations

The ultimate biological consequence of DNA damage by N-AcO-AAF, if not properly repaired, is the induction of mutations. The specific types and patterns of these mutations can be determined through molecular analysis.

Studies in mammalian cells, such as Chinese hamster ovary (CHO) cells, have characterized the mutations induced by N-acetoxy-N-acetyl-aminofluorene at the dihydrofolate reductase (DHFR) locus. nih.gov Southern blot analysis of mutant clones revealed that a significant portion (72%) contained small mutations (less than 100 base pairs), while the remainder (28%) had larger deletions of various sizes. nih.gov Restriction fragment length polymorphism (RFLP) analysis has helped to pinpoint specific mutations, including base substitutions that result in the loss or creation of restriction enzyme sites. For example, a GC to TA transversion was identified that created a new BstEII site. nih.gov

In another approach using SV40 as a probe in monkey kidney cells, it was found that N-AcO-AAF induces base substitutions. nih.gov Interestingly, these mutations were often not located directly opposite the presumed AAF adducts but adjacent to them. nih.gov A mutational hotspot was identified where the same mutation occurred in a high percentage of the analyzed revertants. nih.gov This suggests that the local DNA sequence context and the conformational changes induced by the adduct play a significant role in determining the mutational outcome. nih.gov Analysis of mutations in the tetracycline-resistance gene of the pBR322 plasmid has shown that N-AcO-AAF primarily induces frameshift mutations at GC base pairs, with certain "hotspots" being particularly susceptible. capes.gov.br

Use of Site-Specific DNA Modifications for Mutagenesis Studies

Advanced research into the mutagenic properties of this compound (N-OAc-AAF) increasingly relies on the use of site-specific DNA modifications. This powerful methodology involves the precise placement of a single, defined DNA adduct at a specific location within a known DNA sequence, such as a gene or an oligonucleotide. By doing so, researchers can eliminate the complexities associated with random, widespread DNA damage and directly investigate the biological consequences of a particular lesion. This approach has been instrumental in elucidating the mechanisms by which N-OAc-AAF induces mutations, from the initial DNA-adduct structure to its processing by cellular machinery.

The primary DNA lesion formed by N-OAc-AAF is a covalent adduct at the C-8 position of guanine residues, leading to N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF). wikipedia.orgnih.gov Methodologies have been developed to synthesize DNA strands containing this specific adduct, which can then be incorporated into various DNA substrates like plasmids, viral genomes, or short oligonucleotides for detailed study. nih.gov

One of the key findings from studies using site-specifically modified DNA is the profound structural distortion caused by the dG-C8-AAF adduct. Research on modified deoxyoligonucleotide duplexes has shown that the presence of this single adduct can induce a significant conformational change in the DNA double helix. nih.gov This distortion is a crucial factor that triggers cellular responses, including DNA repair and replication blockage.

Studies utilizing Simian virus 40 (SV40) DNA have provided significant insights into the mutagenic process. When SV40 DNA is modified with N-OAc-AAF and introduced into mammalian host cells, the dG-C8-AAF adducts act as potent blocks to the progression of the DNA replication machinery. nih.gov Research has visualized these stalled replication forks, demonstrating that the adduct physically impedes the DNA polymerase. nih.gov This replication blockage is a critical initial event that can lead to subsequent mutations. Interestingly, studies have found that the N-acetyl group on the fluorene (B118485) moiety is generally required for this potent blocking of DNA replication. nih.gov

The mutations that arise from these site-specific adducts are not always simple events at the site of the lesion. Molecular analysis of mutations induced in the SV40 genome revealed that N-OAc-AAF primarily causes base substitutions. nih.govnih.gov Intriguingly, these mutations are often located adjacent to the site of the original adduct, rather than directly opposite it. nih.govnih.gov Furthermore, this approach has allowed for the identification of "mutation hotspots," specific sequences that are particularly prone to mutation following damage by N-OAc-AAF. nih.govnih.gov This suggests that the sequence context surrounding the adduct plays a critical role in determining the mutagenic outcome.

Site-specific modification techniques are also invaluable for investigating the role of DNA repair pathways, particularly Nucleotide Excision Repair (NER). Researchers have used DNA substrates containing a single dG-C8-AAF adduct to study how the NER machinery recognizes and processes this type of damage. For instance, such substrates have been used to examine the assembly of repair complexes like TFIIH at the site of the lesion. Studies in human fibroblasts have further shown that the repair efficiency can be influenced by the location of the adduct within the chromatin structure, with adducts in the more accessible linker DNA being removed more rapidly than those in the tightly wound core nucleosomal DNA. nih.gov

Detailed Research Findings

The use of site-specifically modified DNA substrates has yielded precise, quantitative data on the biological effects of this compound adducts.

Table 1: Adduct Distribution and Removal in Human Fibroblasts

This table summarizes findings on the differential distribution and excision of N-OAc-AAF adducts in distinct chromatin regions of human fibroblasts. The data highlights the preferential formation and more efficient early removal of adducts from the more accessible linker DNA compared to the core DNA of nucleosomes. nih.gov

| Chromatin Fraction | Initial Adduct Concentration (Relative) | Adduct Removal Efficiency (First 8 hours) |

| Linker DNA | ~4-5 times higher than Core DNA | ~3.5-4 times higher than Core DNA |

| Core DNA | Baseline | Baseline |

Table 2: Mutational Analysis in SV40

This table presents key findings from a mutagenesis study where SV40 virions were treated with N-OAc-AAF. The analysis of revertants allowed for the characterization of the types and patterns of induced mutations. nih.govnih.gov

| Parameter | Finding |

| Primary Mutation Type | Base Substitutions |

| Mutation Location | Predominantly adjacent to the putative adduct site |

| Hotspot Identification | A specific hotspot was found, accounting for 10 out of 16 analyzed revertants |

| Lethal Hit Calculation | ~85 acetylaminofluorene adducts per SV40 genome |

These advanced methodologies, which pair the chemical precision of site-specific DNA modification with sophisticated biological assays, continue to be essential for building a detailed, mechanistic understanding of chemical carcinogenesis.

Q & A

Q. What are the standard protocols for detecting N-Acetoxy-2-acetamidofluorene (NAAAF) in biological samples, and what are their detection limits?

Methodological Answer: Detection typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for reactive metabolites. For DNA adduct analysis, enzymatic digestion followed by P-postlabeling is widely used, achieving limits of detection (LOD) as low as 1 adduct per nucleotides. Immunoassays (e.g., ELISA) are less sensitive (LOD ~1 ng/mL) but useful for high-throughput screening .

| Method | LOD | Application |

|---|---|---|

| LC-MS/MS | 0.1–1 ng/g tissue | Quantification in tissues |

| P-postlabeling | 1 adduct/ bases | DNA adduct profiling |

| ELISA | 1–10 ng/mL | Screening in serum/urine |

Q. Which experimental models are most appropriate for studying NAAAF-induced carcinogenicity?

Methodological Answer: Rat models (e.g., Sprague-Dawley) are preferred due to their well-characterized metabolic activation of NAAAF in liver and hemopoietic tissues. Primary hepatocyte cultures are used for in vitro studies, with glutathione-depleted models (via buthionine sulfoximine) to amplify covalent binding to macromolecules .

Q. What metabolic pathways activate NAAAF into DNA-reactive intermediates?

Methodological Answer: NAAAF undergoes cytochrome P450 (CYP1A2)-mediated oxidation to form N-acetoxyarylamine, which reacts with guanine residues. Sulfotransferases (SULT1A1) further enhance its electrophilicity. Co-administration of CYP inhibitors (e.g., α-naphthoflavone) or SULT blockers (e.g., pentachlorophenol) can validate metabolic pathways .

Q. How does NAAAF compare to its parent compound, 2-acetylaminofluorene (2-AAF), in genotoxicity assays?

Methodological Answer: NAAAF is a direct-acting electrophile, bypassing metabolic activation required by 2-AAF. In Salmonella mutagenicity tests (Ames assay), NAAAF induces 5× higher revertant counts than 2-AAF at equimolar doses (1,500 ng/plate vs. 300 ng/plate) .

Q. What are the primary biomarkers for NAAAF exposure in vivo?

Methodological Answer: Key biomarkers include:

- DNA adducts : C8-dG-NAAAF adducts in liver and spleen.

- Urinary metabolites : N-hydroxy-2-acetylaminofluorene-glucuronide.

- Serum albumin adducts : Detected via proteolysis and LC-MS/MS .

Advanced Research Questions

Q. How can contradictions in DNA adduct formation data between hepatic and extrahepatic tissues be resolved?

Methodological Answer: Discrepancies arise from tissue-specific repair mechanisms (e.g., OGG1 in liver vs. low BER activity in spleen). Use repair-deficient cell lines (e.g., XPA-/- mice) or inhibit repair enzymes (e.g., methoxyamine for BER) to isolate adduct persistence .

Q. What experimental designs optimize the detection of low-abundance NAAAF-protein adducts?

Methodological Answer: Employ click chemistry with alkyne-tagged NAAAF analogues for selective enrichment via biotin-azide pull-down. Combine with high-resolution mass spectrometry (HRMS) for adduct mapping. Limit of identification: 0.01% adducted protein .

Q. Why do in vitro mutagenicity assays for NAAAF show variability across laboratories?

Methodological Answer: Variability stems from differences in S9 liver fraction activity (e.g., donor species, induction protocols). Standardize S9 preparation using Aroclor 1254-induced rat liver and validate via positive controls (e.g., benzo[a]pyrene) .

Q. How do competing metabolic pathways (e.g., glucuronidation vs. sulfation) influence NAAAF toxicity?

Methodological Answer: Use recombinant UGT1A1 and SULT1E1 isoforms in vitro to quantify metabolite ratios. Co-incubate with inhibitors (e.g., borneol for UGTs) to assess pathway dominance. Glucuronidation reduces toxicity, while sulfation enhances DNA binding .

Q. What computational models predict NAAAF’s reactivity with nucleophilic residues in DNA/proteins?

Methodological Answer: Density functional theory (DFT) calculates electrophilicity indices () of NAAAF’s nitrenium ion. Molecular dynamics (MD) simulations model adduct stability, validated against X-ray crystallography of NAAAF-modified oligonucleotides .

Key Data Contradictions & Resolutions

- Contradiction : NAAAF’s in vivo carcinogenicity in rats vs. lack of tumors in hamsters.

Resolution : Species differences in Nrf2-mediated detoxification pathways. Use CRISPR-edited Nrf2-/- hamster models to test susceptibility . - Contradiction : High in vitro DNA binding vs. low in vivo adduct recovery.

Resolution : Account for adduct repair kinetics; use pulse-chase experiments with C-NAAAF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.